Methyl fucopyranoside

Description

Properties

IUPAC Name |

2-methoxy-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O5/c1-3-4(8)5(9)6(10)7(11-2)12-3/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHWCAVRRXKJCRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10932949 | |

| Record name | Methyl 6-deoxyhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10932949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14917-55-6, 14687-15-1, 71116-57-9, 6340-52-9 | |

| Record name | Mannopyranoside, .alpha.-L- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=287051 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Galactopyranoside, .alpha.-L- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=274259 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC274256 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=274256 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC51241 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51241 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 6-deoxyhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10932949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Structural Elucidation of Methyl Fucopyranoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structural characteristics of methyl fucopyranoside, a methylated derivative of the deoxy sugar fucose. Fucose, and its derivatives, are integral components of numerous biologically significant glycans, playing critical roles in cell recognition, signaling, and immune responses. A thorough understanding of the stereochemistry and conformational preferences of fucosides is paramount for the rational design of novel therapeutics and diagnostics. This document details the structural features of the α and β anomers of methyl L-fucopyranoside, supported by spectroscopic and crystallographic data, and outlines the experimental protocols for their characterization.

Core Structure and Stereochemistry

This compound exists as a six-membered pyranose ring. The "fuco" prefix indicates that it is a 6-deoxy sugar, meaning the hydroxyl group at the C6 position is replaced by a hydrogen atom. The "pyranoside" designation refers to the tetrahydropyran ring structure. The L-configuration specifies the stereochemistry relative to glyceraldehyde.

The anomeric center at C1 gives rise to two diastereomers: methyl α-L-fucopyranoside and methyl β-L-fucopyranoside. In the α-anomer, the methoxy group at C1 is in an axial orientation, while in the β-anomer, it occupies an equatorial position. The pyranose ring of L-fucopyranosides predominantly adopts a ¹C₄ chair conformation.[1][2] This conformation places the bulky C5 methyl group in an equatorial position, minimizing steric hindrance.

The fundamental chemical properties of both anomers are summarized below:

| Property | Methyl α-L-fucopyranoside | Methyl β-L-fucopyranoside |

| Molecular Formula | C₇H₁₄O₅ | C₇H₁₄O₅ |

| Molecular Weight | 178.18 g/mol | 178.18 g/mol |

| CAS Number | 14687-15-1 | 24332-98-7 |

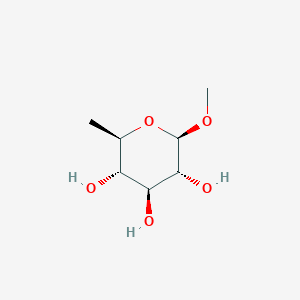

Below are the structural representations of the two anomers in their stable ¹C₄ chair conformation.

Figure 1: Structure of Methyl α-L-fucopyranoside.

Figure 2: Structure of Methyl β-L-fucopyranoside.

Spectroscopic Data for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of glycosides in solution. The chemical shifts (δ) and coupling constants (J) provide detailed information about the stereochemistry and conformation of the molecule.

¹H and ¹³C NMR Data

The complete assignment of proton (¹H) and carbon (¹³C) NMR spectra is essential for unambiguous structural determination. While a comprehensive dataset for both anomers is dispersed throughout the literature, the following tables summarize representative chemical shifts. It is important to note that these values can vary slightly depending on the solvent and temperature.

Table 1: Representative ¹H NMR Chemical Shifts (ppm) for Methyl L-Fucopyranosides

| Proton | Methyl α-L-fucopyranoside | Methyl β-L-fucopyranoside |

| H-1 | Value | Value |

| H-2 | Value | Value |

| H-3 | Value | Value |

| H-4 | Value | Value |

| H-5 | Value | Value |

| H-6 | Value | Value |

| OCH₃ | Value | Value |

Table 2: Representative ¹³C NMR Chemical Shifts (ppm) for Methyl L-Fucopyranosides

| Carbon | Methyl α-L-fucopyranoside | Methyl β-L-fucopyranoside |

| C-1 | Value | Value |

| C-2 | Value | Value |

| C-3 | Value | Value |

| C-4 | Value | Value |

| C-5 | Value | Value |

| C-6 | Value | Value |

| OCH₃ | Value | Value |

Note: Specific, experimentally verified values for chemical shifts and coupling constants should be obtained from peer-reviewed literature.

The ³J(H,H) coupling constants are particularly informative for determining the relative orientation of protons and thus the ring conformation. For instance, large coupling constants (typically 8-10 Hz) between vicinal protons indicate a diaxial relationship, which is consistent with a chair conformation. A full analysis of the 600 MHz ¹H NMR spectrum of methyl α-L-fucopyranoside has confirmed a conformation in solution that is very similar to its crystalline state, derived from ³J(H,H) values.[1][2]

Crystallographic Data

Single-crystal X-ray diffraction provides precise atomic coordinates, allowing for the accurate determination of bond lengths, bond angles, and torsional angles. This data offers a definitive picture of the molecule's solid-state conformation. The crystal and molecular structures of methyl α-L-fucopyranoside have been reported, confirming the ¹C₄ chair conformation.[1][2]

Table 3: Selected Bond Lengths (Å) for Methyl α-L-fucopyranoside from X-ray Crystallography

| Bond | Length (Å) |

| C1-O1 | Value |

| C1-O5 | Value |

| C1-C2 | Value |

| C2-C3 | Value |

| C3-C4 | Value |

| C4-C5 | Value |

| C5-C6 | Value |

| C5-O5 | Value |

Table 4: Selected Bond Angles (°) for Methyl α-L-fucopyranoside from X-ray Crystallography

| Angle | Value (°) |

| O1-C1-O5 | Value |

| O5-C1-C2 | Value |

| C1-C2-C3 | Value |

| C2-C3-C4 | Value |

| C3-C4-C5 | Value |

| C4-C5-O5 | Value |

| C4-C5-C6 | Value |

Note: The specific bond lengths and angles should be referenced from the primary crystallographic literature.

Experimental Protocols

Synthesis of Methyl L-Fucopyranosides

The synthesis of methyl fucopyranosides is typically achieved through a Fischer glycosidation reaction.

Protocol: Fischer Glycosidation of L-Fucose

-

Reaction Setup: Suspend L-fucose in anhydrous methanol.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as acetyl chloride or a sulfonic acid resin.

-

Reaction Conditions: Stir the mixture at reflux until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Neutralization: Cool the reaction mixture and neutralize the acid catalyst with a suitable base, such as sodium bicarbonate or an ion-exchange resin.

-

Workup: Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purification: The resulting anomeric mixture of methyl α- and β-L-fucopyranosides can be separated by column chromatography on silica gel.

NMR Spectroscopy

Protocol: NMR Sample Preparation and Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound in a suitable deuterated solvent (e.g., D₂O, methanol-d₄, or pyridine-d₅) to a final volume of 0.5-0.6 mL.[3] Transfer the solution to a 5 mm NMR tube.[3][4] For samples containing residual water, lyophilization from D₂O can be performed to reduce the HOD signal.

-

1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to identify all proton signals and their multiplicities.

-

1D ¹³C NMR: Acquire a proton-decoupled one-dimensional carbon NMR spectrum to identify all unique carbon signals.

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): To establish proton-proton connectivities within the spin systems.

-

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To correlate each proton with its directly attached carbon.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming glycosidic linkages.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which provides information about the stereochemistry and conformation.

-

Figure 3: General workflow for NMR analysis.

Single-Crystal X-ray Diffraction

Protocol: Crystal Growth and X-ray Data Collection

-

Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

-

Crystal Mounting: Select a high-quality, single crystal and mount it on a goniometer head.

-

Data Collection: Place the mounted crystal in a single-crystal X-ray diffractometer.[5] A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.[5][6]

-

Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, typically using direct methods, and then refined to obtain the final atomic coordinates, bond lengths, and angles.

Figure 4: General workflow for X-ray crystallography.

Conclusion

The structural characterization of this compound reveals a molecule with a well-defined ¹C₄ chair conformation for the pyranose ring in both the α and β anomers. The combination of NMR spectroscopy and single-crystal X-ray diffraction provides a detailed understanding of its three-dimensional structure. This knowledge is fundamental for researchers in glycobiology, medicinal chemistry, and drug development who are investigating the roles of fucose-containing glycans in biological systems and designing molecules that can modulate their functions. The experimental protocols outlined in this guide provide a robust framework for the synthesis and structural elucidation of these and other important glycosides.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Determination of glycan structure by nuclear magnetic resonance - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 6. youtube.com [youtube.com]

The Biological Significance of Methyl α-L-fucopyranoside: A Technical Guide for Researchers

An In-depth Examination of a Key Glycobiology Research Tool, its Interactions, and Therapeutic Potential

Methyl α-L-fucopyranoside, a methylated derivative of the deoxy sugar L-fucose, serves as a important tool in the field of glycobiology and drug discovery. Its structural similarity to the natural L-fucose residue, a terminal sugar on many cell surface glycans, allows it to act as a molecular mimic, facilitating the study of a wide array of biological processes. This technical guide provides a comprehensive overview of the biological roles of methyl α-L-fucopyranoside, with a focus on its interactions with carbohydrate-binding proteins (lectins), its function as an enzymatic inhibitor, and its emerging therapeutic applications.

Core Function: A Probe for Carbohydrate-Protein Interactions

The primary biological role of methyl α-L-fucopyranoside in a research context is to competitively inhibit the binding of natural fucosylated glycans to lectins.[1][2] Lectins are proteins that recognize and bind to specific carbohydrate structures, playing crucial roles in cell-cell recognition, signaling, and immune responses.[3][4] By competing for the fucose-binding pocket of these proteins, methyl α-L-fucopyranoside can be used to elucidate the functional significance of fucose recognition in various biological systems.

Interaction with Lectins

Methyl α-L-fucopyranoside is widely used to study the binding specificity of fucose-binding lectins from various organisms, including bacteria, fungi, and plants.[4][5][6] Its small size and defined structure make it an ideal ligand for biophysical and structural studies aimed at characterizing the carbohydrate-binding sites of these proteins.

A notable example is its interaction with the lectin RSL from the bacterium Ralstonia solanacearum. X-ray crystallography studies have revealed the precise atomic interactions between methyl α-L-fucopyranoside and the binding site of the RSL trimer, providing a structural basis for its fucose-specific recognition.[5]

Inhibition of Fucosidases

Beyond its interaction with lectins, methyl α-L-fucopyranoside can act as a competitive inhibitor of α-L-fucosidases.[7] These enzymes are responsible for cleaving terminal L-fucose residues from glycoconjugates, a process critical for glycan degradation and turnover.[8] By blocking the active site of α-L-fucosidases, methyl α-L-fucopyranoside can be used to study the physiological consequences of inhibiting defucosylation.

Therapeutic and Pharmaceutical Applications

The ability of methyl α-L-fucopyranoside to interfere with fucose-mediated biological processes has led to its exploration in several therapeutic and pharmaceutical contexts.[1][2]

Anti-Adhesive Agent Against Pathogens

Many pathogenic bacteria utilize lectins on their cell surfaces to adhere to fucosylated glycans on host tissues, a critical first step in infection.[4][9] Methyl α-L-fucopyranoside can act as an anti-adhesive agent by competitively blocking these bacterial lectins, thereby preventing colonization and subsequent infection. This strategy is being investigated as a potential therapy for infections caused by bacteria such as Pseudomonas aeruginosa.[5]

Modulation of Selectin-Mediated Cell Adhesion

Selectins are a family of C-type lectins that mediate the adhesion of leukocytes to the vascular endothelium, a key process in inflammation and immune responses.[10][11] These interactions are dependent on the recognition of fucosylated ligands, such as the sialyl Lewis X antigen, on the surface of leukocytes. Methyl α-L-fucopyranoside and its derivatives have been investigated as potential inhibitors of selectin-mediated cell adhesion, with the aim of developing anti-inflammatory therapies.[12][13]

Drug Delivery and Vaccine Development

In pharmaceutical development, methyl α-L-fucopyranoside is utilized in the formulation of drug delivery systems to enhance the bioavailability and stability of therapeutic agents.[1] Its structure can be incorporated into glycosylated drugs to improve their pharmacokinetic properties.[2] Furthermore, it has applications in the development of glycoproteins and polysaccharides that are vital for vaccine production.[1]

Quantitative Data on Biological Interactions

The following table summarizes key quantitative data related to the inhibitory activity of methyl α-L-fucopyranoside.

| Lectin/Enzyme | Organism/System | Method | Inhibitory Concentration (mM) | Reference |

| PLL3 | Photorhabdus laumondii | Hemagglutination Inhibition | 0.78 | [6] |

This table will be expanded as more quantitative data is identified.

Experimental Protocols

Detailed methodologies for key experiments involving methyl α-L-fucopyranoside are provided below.

Hemagglutination Inhibition Assay

This assay is used to determine the concentration of a carbohydrate inhibitor required to prevent the agglutination of red blood cells by a lectin.

Protocol:

-

Prepare a serial dilution of methyl α-L-fucopyranoside in a suitable buffer (e.g., phosphate-buffered saline).

-

Add a constant concentration of the lectin to each dilution of the inhibitor. The lectin concentration should be the minimum concentration that causes visible agglutination.

-

Incubate the lectin-inhibitor mixture for a defined period (e.g., 30 minutes) at room temperature.

-

Add a fixed volume of a red blood cell suspension (e.g., 10% v/v of type O erythrocytes) to each well.[6]

-

Incubate the mixture and observe for agglutination. The lowest concentration of the inhibitor that prevents agglutination is recorded as the minimum inhibitory concentration.[6]

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for directly measuring the thermodynamic parameters of binding interactions in solution, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction between a lectin and methyl α-L-fucopyranoside.

Protocol:

-

Prepare solutions of the lectin and methyl α-L-fucopyranoside in the same buffer to avoid heats of dilution.

-

Fill the sample cell of the calorimeter with the lectin solution.

-

Fill the injection syringe with the methyl α-L-fucopyranoside solution.

-

Perform a series of injections of the ligand into the protein solution, measuring the heat change after each injection.

-

Analyze the resulting data by fitting it to a suitable binding model to determine the thermodynamic parameters of the interaction.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to monitor biomolecular interactions in real-time. It can be used to determine the association and dissociation rate constants (kon and koff) and the equilibrium dissociation constant (Kd) for the binding of methyl α-L-fucopyranoside to an immobilized lectin.[14]

Protocol:

-

Immobilize the lectin onto a sensor chip surface.

-

Prepare a series of concentrations of methyl α-L-fucopyranoside in a suitable running buffer.

-

Inject the different concentrations of the analyte (methyl α-L-fucopyranoside) over the sensor surface and monitor the change in the refractive index in real-time.

-

After the association phase, inject the running buffer to monitor the dissociation of the complex.

-

Fit the sensorgram data to a suitable binding model to determine the kinetic and affinity constants.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key pathways and workflows related to the biological role of methyl α-L-fucopyranoside.

Caption: Overview of fucose metabolism and the inhibitory action of methyl α-L-fucopyranoside.

Caption: Experimental workflow for Surface Plasmon Resonance (SPR) analysis.

Caption: Mechanism of bacterial adhesion inhibition by methyl α-L-fucopyranoside.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Carbohydrate-Protein Interactions: Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-function and application of plant lectins in disease biology and immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Structure and function of microbial α-l-fucosidases: a mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. api.pageplace.de [api.pageplace.de]

- 10. Endothelial E-selectin inhibition improves acute myeloid leukaemia therapy by disrupting vascular niche-mediated chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Small Molecule Selectin Inhibitors - CD BioGlyco [bioglyco.com]

- 12. Synthesis of methyl O-(beta-D-galactopyranosyl)-(1-->3)-O- [alpha-L-fucopyranosyl-(1-->4)]-2-acetamido-2-deoxy-6-O-sulfo-beta-D- glucopyranoside sodium salt as a potential ligand for selectin molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Novel synthetic inhibitors of selectin-mediated cell adhesion: synthesis of 1,6-bis[3-(3-carboxymethylphenyl)-4-(2-alpha-D- mannopyranosyloxy)phenyl]hexane (TBC1269) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Carbohydrate–Protein Interactions: Structure and Quantification - Creative Proteomics [creative-proteomics.com]

An In-depth Technical Guide to Methyl Fucopyranoside: Properties, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methyl fucopyranoside, a methylated derivative of the deoxy sugar fucose. Given its presence in a variety of biologically significant glycoconjugates, this compound serves as a crucial tool in glycobiology, drug discovery, and diagnostics. This document details the physicochemical properties of its common anomers, outlines experimental protocols for their synthesis, and explores their roles in biological signaling pathways.

Core Properties of this compound Anomers

This compound exists as different stereoisomers, with the α- and β-anomers of L-fucose being the most relevant in biological and research contexts. The distinct spatial arrangement of the methoxy group at the anomeric carbon results in differing physical and biological properties.

Physicochemical Data

The key physicochemical properties of methyl α-L-fucopyranoside and methyl β-L-fucopyranoside are summarized below for easy comparison.

| Property | Methyl α-L-fucopyranoside | Methyl β-L-fucopyranoside |

| CAS Number | 14687-15-1[1] | 24332-98-7[2] |

| Molecular Formula | C₇H₁₄O₅[1] | C₇H₁₄O₅[2] |

| Molecular Weight | 178.18 g/mol [1] | 178.18 g/mol [2] |

| Appearance | White to off-white crystalline powder[1] | White to off-white powder[2] |

| Melting Point | 153 - 160 °C[1] | 121 - 123 °C[2] |

| Optical Rotation [α]D²⁰ | -193 ± 4° (c=2 in water)[1] | +12.5 - 14.0° (c=2 in H₂O)[2] |

| Purity | ≥ 98% (HPLC)[1] | ≥ 99% (HPLC)[2] |

| Storage Conditions | Room Temperature[1] | 0 - 8 °C[2] |

Experimental Protocols for Synthesis

The synthesis of methyl fucopyranosides can be achieved through several methods. The choice of method often depends on the desired anomeric configuration and the scale of the synthesis.

Synthesis of Methyl α-L-fucopyranoside via Methanolysis of Fucoidan

A common and effective method for preparing methyl α-L-fucopyranoside is through the acid-catalyzed methanolysis of fucoidan, a sulfated polysaccharide rich in L-fucose found in brown algae.

Materials:

-

Unpurified fucoidan (e.g., from Macrocystis pyrifera)

-

Methanol (anhydrous)

-

Hydrogen chloride (gas or concentrated solution)

-

Isopropyl alcohol

Procedure:

-

Suspend unpurified fucoidan (150 g) in 1000 mL of anhydrous methanol containing 50-60 g of hydrogen chloride.

-

Heat the mixture with stirring. Optimal yields are typically achieved at around 60°C.

-

Continue the reaction for several hours. The polysaccharide will depolymerize, and the sulfate groups will be removed.

-

After the reaction, cool the mixture. An insoluble residue will be present.

-

Filter the mixture and concentrate the filtrate to a syrup.

-

Crystallize the methyl α-L-fucopyranoside from the syrup, potentially using isopropyl alcohol to aid precipitation. Multiple fractions of crystals can be obtained.

This procedure allows for the preparation of crystalline methyl α-L-fucopyranoside in high yield. Subsequent acid hydrolysis of the product can be used to obtain L-fucose.

Synthesis of Methyl β-L-fucopyranoside

The synthesis of the β-anomer often requires different strategies to control the stereochemistry at the anomeric center. Two classical methods in carbohydrate chemistry are the Fischer glycosylation and the Koenigs-Knorr reaction.

Fischer Glycosylation: This method involves reacting L-fucose with methanol in the presence of an acid catalyst. While straightforward, Fischer glycosylation is an equilibrium process and typically yields a mixture of α and β anomers, as well as furanose and pyranose forms. The thermodynamically more stable α-anomer is often the major product under prolonged reaction times. Separation of the desired β-anomer from the reaction mixture is necessary.

Koenigs-Knorr Reaction: The Koenigs-Knorr reaction provides better stereocontrol and is a widely used method for glycoside synthesis. The general steps are:

-

Preparation of Glycosyl Halide: The hydroxyl groups of L-fucose are first protected (e.g., by acetylation to form tetra-O-acetyl-L-fucopyranose), and then the anomeric hydroxyl is replaced with a halide (typically bromide) to create a reactive glycosyl donor.

-

Glycosylation: The glycosyl halide is then reacted with methanol in the presence of a promoter, such as a silver or mercury salt (e.g., silver carbonate or mercuric cyanide). The neighboring group participation from the acetyl group at C-2 typically directs the formation of the 1,2-trans product, which in the case of L-fucose, would be the β-glycoside.

-

Deprotection: The protecting groups (e.g., acetyl groups) are removed to yield the final methyl β-L-fucopyranoside.

Biological Significance and Signaling Pathways

Methyl fucopyranosides are valuable tools for studying biological processes involving fucose-containing glycans. These processes are critical in cell-cell recognition, immune responses, and pathogenesis.

Interaction with Lectins

Lectins are carbohydrate-binding proteins that play a crucial role in cell signaling and recognition. Fucose-specific lectins are involved in various biological events, and methyl fucopyranosides can be used to study these interactions. For instance, methyl α-L-fucopyranoside can act as an inhibitor in studies of lectin-erythrocyte interactions, helping to determine the carbohydrate specificity of the lectin.

The following diagram illustrates a general workflow for investigating the inhibitory effect of this compound on lectin-mediated hemagglutination.

Caption: Workflow for Hemagglutination Inhibition Assay.

Role in Selectin-Mediated Cell Adhesion

Selectins are a family of cell adhesion molecules (lectins) that play a critical role in the initial steps of leukocyte trafficking to sites of inflammation. They recognize and bind to fucosylated and sialylated carbohydrate structures, such as the sialyl Lewis X (sLex) antigen, on the surface of leukocytes. This compound can be used as a simple mimic of the fucose residue in these complex ligands to study the binding requirements of selectins.

The diagram below illustrates the role of fucosylated glycans in the selectin-mediated adhesion of leukocytes to the vascular endothelium.

Caption: Selectin-Mediated Leukocyte Adhesion Cascade.

Conclusion

Methyl fucopyranosides are indispensable reagents in the field of glycoscience. Their well-defined structures and properties allow for the precise investigation of complex biological systems involving fucose recognition. The synthetic methodologies outlined provide a basis for obtaining these valuable compounds, and the exploration of their roles in signaling pathways, such as lectin binding and selectin-mediated adhesion, highlights their importance in fundamental research and as potential starting points for the development of novel therapeutics targeting carbohydrate-mediated interactions.

References

The Discovery and Isolation of Methyl Fucopyranoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl fucopyranoside, a methylated derivative of the deoxy sugar L-fucose, holds significant importance in the fields of glycobiology and medicinal chemistry. Its presence as a structural motif in various bioactive glycans and its utility as a synthetic building block have driven research into its discovery, isolation, and synthesis. This technical guide provides a comprehensive overview of the historical context of its discovery, detailed protocols for its chemical and enzymatic synthesis, and methods for its potential isolation from natural sources. Quantitative data is summarized for comparative analysis, and key experimental workflows and biological pathways are visualized to facilitate understanding.

Discovery and Historical Context

The discovery of this compound is intrinsically linked to the pioneering work of German chemist Emil Fischer on the synthesis of glycosides. In the late 19th and early 20th centuries, Fischer's systematic investigation into the reaction of sugars with alcohols in the presence of acid laid the foundation for what is now known as Fischer glycosylation.[1][2] While a singular "discovery" paper for this compound is not readily identifiable, its first synthesis can be attributed to the application of Fischer's general method to L-fucose. This reaction, typically employing methanol as the alcohol and a strong acid catalyst, results in the formation of a mixture of α- and β-anomers of this compound.[3]

Later, the Koenigs-Knorr reaction, developed by Wilhelm Koenigs and Edward Knorr in 1901, provided a more stereocontrolled method for glycoside synthesis.[4] This method, involving the reaction of a glycosyl halide with an alcohol in the presence of a promoter, has also been adapted for the synthesis of this compound.

Chemical Synthesis of this compound

Two primary methods dominate the chemical synthesis of this compound: Fischer glycosylation and the Koenigs-Knorr reaction.

Fischer Glycosylation

This method represents the most direct approach to this compound synthesis. It involves the reaction of L-fucose with methanol in the presence of an acid catalyst.

Experimental Protocol: Fischer Glycosylation of L-Fucose

-

Reaction Setup: Suspend L-fucose (1 equivalent) in anhydrous methanol.

-

Catalyst Addition: Add a catalytic amount of a strong acid (e.g., sulfuric acid, hydrochloric acid, or an acidic ion-exchange resin).

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction typically reaches equilibrium, yielding a mixture of α- and β-pyranosides and furanosides. Longer reaction times favor the thermodynamically more stable pyranoside forms.[2]

-

Neutralization and Work-up: Upon completion, cool the reaction mixture and neutralize the acid catalyst with a suitable base (e.g., sodium bicarbonate, pyridine).

-

Purification: Remove the solvent under reduced pressure. The resulting residue, containing a mixture of anomers, is purified by column chromatography on silica gel to separate the α- and β-methyl fucopyranosides.

dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} caption="Fischer Glycosylation Workflow"

Koenigs-Knorr Reaction

The Koenigs-Knorr reaction offers a more controlled synthesis, often leading to higher stereoselectivity. This multi-step process involves the initial conversion of L-fucose to a glycosyl halide, followed by its reaction with methanol.

Experimental Protocol: Koenigs-Knorr Synthesis of this compound

-

Acetylation of L-Fucose: Acetylate L-fucose with acetic anhydride in the presence of a catalyst (e.g., pyridine or sodium acetate) to protect the hydroxyl groups.

-

Formation of Glycosyl Halide: Treat the resulting per-O-acetylated fucose with a hydrogen halide (e.g., HBr in acetic acid) to form the acetobromofucose.

-

Glycosylation: Dissolve the acetobromofucose and anhydrous methanol in a suitable solvent (e.g., dichloromethane). Add a promoter, such as silver carbonate or silver oxide, to facilitate the reaction.[4]

-

Work-up and Deprotection: After the reaction is complete, filter off the silver salts and wash the organic layer. Remove the solvent and deacetylate the product using a base (e.g., sodium methoxide in methanol) to yield this compound.

-

Purification: Purify the product by column chromatography to separate the anomers.

dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

} caption="Koenigs-Knorr Synthesis Workflow"

Enzymatic Synthesis

An alternative to chemical synthesis is the use of enzymes, specifically α-L-fucosidases, which can catalyze the formation of glycosidic bonds under milder conditions.

Experimental Protocol: Fucosidase-Catalyzed Synthesis

-

Enzyme and Substrate Preparation: Obtain or isolate an α-L-fucosidase. Prepare a solution containing a fucosyl donor (e.g., p-nitrophenyl-α-L-fucopyranoside) and methanol as the acceptor.

-

Enzymatic Reaction: Incubate the enzyme with the substrates in a suitable buffer at the optimal temperature and pH for the enzyme.

-

Reaction Monitoring and Termination: Monitor the formation of this compound using techniques like HPLC. Terminate the reaction by denaturing the enzyme (e.g., by heating).

-

Purification: Purify the product from the reaction mixture using chromatographic methods.

Isolation from Natural Sources

While not a common method for obtaining pure this compound, L-fucose is abundant in nature as a component of complex polysaccharides, particularly fucoidans found in brown algae (Phaeophyceae).[5][6] The isolation of fucose-containing polysaccharides can be a starting point for obtaining fucose derivatives.

Experimental Protocol: Extraction of Fucoidan from Brown Algae (as a source of L-fucose)

-

Collection and Preparation of Algae: Collect fresh brown algae, wash it thoroughly with water, and dry it.

-

Extraction: Employ a mild acid hydrolysis method for extraction.[5] Suspend the dried algal powder in dilute acid (e.g., 0.1 M HCl) and heat the mixture.

-

Purification of Fucoidan: Precipitate the crude fucoidan from the extract by adding ethanol. Further purification can be achieved through chromatography.[6]

-

Hydrolysis to L-Fucose: Subject the purified fucoidan to strong acid hydrolysis to break it down into its constituent monosaccharides, including L-fucose.

-

Conversion to this compound: The resulting L-fucose can then be converted to this compound using the Fischer glycosylation method described above.

Quantitative Data and Characterization

The yield and anomeric ratio of this compound are highly dependent on the synthetic method and reaction conditions.

Table 1: Comparison of Synthetic Methods for this compound

| Method | Typical Yield | Anomeric Selectivity | Key Considerations |

| Fischer Glycosylation | Moderate to Good | Low (anomeric mixture) | Simple, one-pot reaction; requires chromatographic separation of anomers. |

| Koenigs-Knorr Reaction | Good to Excellent (50-60% for similar glycosides)[7] | High (often stereospecific) | Multi-step process; requires protection and deprotection steps. |

| Enzymatic Synthesis | Variable (up to 25% for fucosyl-oligosaccharides)[8] | High (anomer-specific) | Mild reaction conditions; enzyme availability and stability can be limiting. |

Table 2: Spectroscopic Data for Methyl Fucopyranosides

| Compound | Anomer | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |

| This compound | α | Anomeric H: ~4.7-4.8 | Anomeric C: ~100-102 |

| OCH3: ~3.4 | OCH3: ~55-57 | ||

| β | Anomeric H: ~4.1-4.2 | Anomeric C: ~104-106 | |

| OCH3: ~3.5 | OCH3: ~57-59 |

Note: Exact chemical shifts can vary depending on the solvent and instrument.

Biological Significance and Signaling Pathways

This compound and, more broadly, fucosylated glycans play crucial roles in various biological processes, including cell adhesion and signaling. One of the most well-characterized roles is in the interaction with selectins, a family of cell adhesion molecules.

Fucosylated structures, such as sialyl Lewis X (sLex), are key ligands for E- and P-selectins expressed on the surface of endothelial cells. This interaction mediates the initial tethering and rolling of leukocytes during inflammation and is also implicated in cancer metastasis.[9][10] this compound can be used as a simple mimic of the fucose moiety in these complex glycans to study and potentially inhibit these interactions.

dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

} caption="Role of Fucosylation in Selectin-Mediated Cell Adhesion"

Conclusion

The synthesis and study of this compound continue to be of high interest to the scientific community. While its discovery is rooted in the foundational work of carbohydrate chemistry, modern synthetic methods have enabled its efficient and stereocontrolled production. Its role as a key structural element in biologically active molecules, particularly in the context of cell adhesion, underscores its importance in drug discovery and development. This guide provides a foundational understanding of the discovery, synthesis, and biological relevance of this compound for researchers and professionals in the field.

References

- 1. Hermann Emil Fischer – The most outstanding chemist in history [comptes-rendus.academie-sciences.fr]

- 2. Methyl glycosides via Fischer glycosylation: translation from batch microwave to continuous flow processing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Emil Fischer - Wikipedia [en.wikipedia.org]

- 4. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]

- 5. Isolation and characterization of fucoidan from four brown algae and study of the cardioprotective effect of fucoidan from Sargassum wightii against high glucose-induced oxidative stress in H9c2 cardiomyoblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Koenigs-Knorr Synthesis of Cycloalkyl Glycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of Fucosyl-Oligosaccharides Using α-l-Fucosidase from Lactobacillus rhamnosus GG - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Selectins—The Two Dr. Jekyll and Mr. Hyde Faces of Adhesion Molecules—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of fucosylation in human invasive ductal carcinoma reduces E-selectin ligand expression, cell proliferation, and ERK1/2 and p38 MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physical and Chemical Properties of Methyl Fucopyranoside

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of methyl fucopyranoside. It is intended to be a valuable resource for researchers and professionals involved in glycobiology, drug discovery, and development, offering detailed data, experimental methodologies, and relevant biological context.

Physical and Chemical Properties

This compound exists as two anomers, the alpha (α) and beta (β) forms of the L-fucopyranoside. The physical and chemical properties of both are summarized below.

Table 1: General and Physical Properties of Methyl L-Fucopyranoside Anomers

| Property | Methyl α-L-fucopyranoside | Methyl β-L-fucopyranoside |

| CAS Number | 14687-15-1[1] | 24332-98-7 |

| Molecular Formula | C₇H₁₄O₅[1] | C₇H₁₄O₅ |

| Molecular Weight | 178.18 g/mol [1] | 178.18 g/mol |

| Appearance | White to off-white crystalline powder | White to off-white powder |

| Melting Point | 153 - 160 °C | 121 - 123 °C |

| Optical Rotation | [α]²⁰D = -193 ± 4° (c=2 in water) | [α]²⁰D = +12.5 - 14.0° (c=2 in H₂O)[2] |

| Purity | ≥ 98% (HPLC) | ≥ 99% (HPLC)[2] |

Table 2: Spectroscopic Data of Methyl α-L-fucopyranoside

| Spectroscopic Technique | Data Summary |

| ¹³C NMR | Spectra available, typically recorded on a Bruker AM-300 instrument.[1] |

| Mass Spectrometry (GC-MS) | Main library data shows 49 total peaks, with top peaks at m/z 60, 74, and 29. Replicate library data shows 42 total peaks with top peaks at m/z 60, 71, and 58.[1] |

Experimental Protocols

This section details the methodologies for the synthesis, purification, and analysis of this compound.

Synthesis: Fischer Glycosylation

The synthesis of methyl fucopyranosides is commonly achieved through the Fischer glycosylation method.[3] This acid-catalyzed reaction involves treating L-fucose with methanol. The reaction initially produces a mixture of furanoside and pyranoside anomers, with the thermodynamically more stable pyranosides becoming the major products over time.[3][4]

Materials:

-

L-fucose

-

Anhydrous methanol

-

A strong acid catalyst (e.g., hydrogen chloride, sulfuric acid immobilized on silica, or a heterogeneous acid catalyst like QP-SA)[4]

-

Pyridine

-

Acetic anhydride

Procedure:

-

Prepare a solution or suspension of L-fucose in anhydrous methanol.[3]

-

Introduce the acid catalyst to the mixture.

-

Heat the reaction mixture under reflux. The reaction time can be varied to influence the ratio of furanosides to pyranosides, with longer reaction times favoring the pyranoside forms.[3][4] Microwave-assisted heating can be employed to shorten reaction times.[5]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the acid catalyst. For instance, if solid sodium bicarbonate is used, the reaction mixture is neutralized, concentrated, and then purified.[6]

-

The resulting anomeric mixture can be separated and purified by column chromatography.

Purification: Recrystallization

Purification of the crystalline this compound can be achieved through recrystallization.

General Procedure:

-

Dissolve the crude solid in a minimal amount of a suitable hot solvent (e.g., hot acetone or methanol).[6][7]

-

If necessary, use decolorizing carbon to remove colored impurities.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.[7]

-

Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.[7]

-

Dry the purified crystals. The purity can be assessed by melting point analysis.[7]

Analytical Methods

HPLC is a standard method for assessing the purity of this compound. A reversed-phase C18 column is commonly used for the analysis of carbohydrates and related compounds.

Illustrative HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[8]

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water or a suitable buffer.[8] The exact composition should be optimized for the specific separation.

-

Flow Rate: Typically around 1.0 mL/min.[8]

-

Detection: Refractive Index Detector (RID) or a UV detector if the analyte is derivatized.

-

Column Temperature: Maintained at a constant temperature, for example, 30°C.

For enhanced detection, especially for quantitative analysis of complex mixtures, pre-column derivatization with an agent like 1-phenyl-3-methyl-5-pyrazolone (PMP) can be employed, allowing for UV detection.[9]

NMR spectroscopy is essential for the structural elucidation and confirmation of the anomeric configuration of this compound. Both ¹H and ¹³C NMR are utilized.

FT-IR spectroscopy can be used to identify the functional groups present in this compound. Key expected absorptions include a broad O-H stretching band (around 3300-3500 cm⁻¹), C-H stretching bands (around 2850-3000 cm⁻¹), and C-O stretching bands in the fingerprint region (around 1000-1200 cm⁻¹).

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. In Electron Ionization (EI-MS), the molecular ion peak (M+) would be expected. Common fragmentation patterns for carbohydrates involve the cleavage of the pyranose ring and the loss of small neutral molecules like water and formaldehyde.

Biological Interactions and Experimental Workflows

This compound, particularly the α-anomer, is a valuable tool in glycobiology for studying carbohydrate-protein interactions. It can act as an inhibitor in systems involving fucose-binding lectins.

Inhibition of Lectin-Mediated Hemagglutination

A common application of methyl α-L-fucopyranoside is in hemagglutination inhibition assays. Lectins, which are carbohydrate-binding proteins, can agglutinate red blood cells (hemagglutination) by binding to glycans on the cell surface. Methyl α-L-fucopyranoside can competitively inhibit this process by binding to the lectin's carbohydrate-binding site, thus preventing the lectin from cross-linking the red blood cells.

Below is a diagram illustrating the experimental workflow of a hemagglutination inhibition assay.

Caption: Workflow of a Hemagglutination Inhibition Assay.

This guide provides a foundational understanding of the key physical and chemical properties of this compound, along with practical experimental methodologies. This information is intended to support further research and development in the many fields where this important monosaccharide derivative is utilized.

References

- 1. Methyl alpha-L-fucopyranoside | C7H14O5 | CID 446578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Hemagglutination Inhibition (HI) Assay Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. Methyl glycosides via Fischer glycosylation: translation from batch microwave to continuous flow processing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Redetermination of methyl 3,4-O-isopropylidene-β-D-fucopyranoside monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. cipac.org [cipac.org]

- 9. iti.stanford.edu [iti.stanford.edu]

An In-depth Technical Guide to Methyl Fucopyranoside Stereoisomers for Researchers, Scientists, and Drug Development Professionals

An authoritative overview of the synthesis, characterization, and stereochemical nuances of methyl fucopyranoside isomers, pivotal compounds in glycobiology and drug discovery.

Fucose, a deoxyhexose sugar, is a fundamental component of numerous biologically significant glycans. Its methylated glycoside, this compound, exists as a set of stereoisomers that serve as invaluable tools for investigating the roles of fucosylated glycans in cellular recognition, signaling pathways, and disease pathogenesis. This technical guide provides a comprehensive exploration of the four principal stereoisomers of this compound: methyl α-L-fucopyranoside, methyl β-L-fucopyranoside, methyl α-D-fucopyranoside, and methyl β-D-fucopyranoside.

Core Concepts: Stereochemistry of Fucopyranose

Fucose, or 6-deoxy-galactose, is a monosaccharide characterized by the absence of a hydroxyl group at the C6 position. The stereochemistry of this compound is determined by two key factors: the D/L configuration of the fucose backbone and the α/β anomeric configuration at the C1 position.

-

D/L Configuration: This refers to the chirality of the stereocenter furthest from the anomeric carbon (C5 in the pyranose ring). L-fucose is the naturally occurring form in mammals, while D-fucose is less common.

-

α/β Anomeric Configuration: The formation of the cyclic pyranose ring from the linear fucose structure creates a new stereocenter at C1, the anomeric carbon. The orientation of the methoxy group at this position determines whether the anomer is α (axial) or β (equatorial).[1]

These two variables give rise to the four primary stereoisomers of this compound, each with distinct physical and biological properties.

Physicochemical Properties of this compound Stereoisomers

The distinct three-dimensional arrangements of the this compound stereoisomers result in measurable differences in their physicochemical properties. These properties are crucial for their identification, purification, and application in various experimental settings.

| Stereoisomer | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Specific Optical Rotation [α]D (c=1 in H2O) |

| Methyl α-L-fucopyranoside | C7H14O5 | 178.18 | 153-160 | -185° to -215° |

| Methyl β-L-fucopyranoside | C7H14O5 | 178.18 | 121-123 | +12.5° to +14.0° |

| Methyl α-D-fucopyranoside | C7H14O5 | 178.18 | 155 | +193° |

| Methyl β-D-fucopyranoside | C7H14O5 | 178.18 | ~123 | Not specified |

Data compiled from various chemical suppliers and databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is an indispensable tool for the structural elucidation and differentiation of the this compound stereoisomers. The chemical shifts (δ) of the anomeric proton (H-1) and the anomeric carbon (C-1) are particularly diagnostic. Generally, the anomeric proton of α-glycosides resonates at a lower field (higher ppm) compared to the corresponding β-glycoside.[1]

| Stereoisomer | Anomeric ¹H (δ, ppm) | Anomeric ¹³C (δ, ppm) |

| Methyl α-L-fucopyranoside | ~4.8 | ~100 |

| Methyl β-L-fucopyranoside | ~4.3 | ~104 |

| Methyl α-D-fucopyranoside | ~4.8 | ~100 |

| Methyl β-D-fucopyranoside | ~4.3 | ~104 |

Note: Exact chemical shifts can vary depending on the solvent and experimental conditions. The values presented are approximate and for comparative purposes.

Experimental Protocols

Synthesis of Methyl Fucopyranosides via Fischer Glycosylation

The most common method for the synthesis of methyl fucopyranosides is the Fischer glycosylation, which involves the reaction of fucose with methanol in the presence of an acid catalyst.[2][3][4] This reaction typically yields a mixture of the α and β anomers in their pyranose and furanose forms.[2] Prolonged reaction times favor the formation of the thermodynamically more stable pyranosides.[2]

Materials:

-

L- or D-fucose

-

Anhydrous methanol

-

Strong acid catalyst (e.g., Dowex 50W-X8 resin, H+ form, or concentrated sulfuric acid)

-

Sodium bicarbonate or other suitable base for neutralization

-

Anhydrous sodium sulfate

-

Solvents for chromatography (e.g., ethyl acetate, hexanes, dichloromethane, methanol)

Procedure:

-

Suspend the fucose (L- or D-) in anhydrous methanol.

-

Add the acid catalyst (e.g., a catalytic amount of concentrated H2SO4 or a suitable amount of acidic resin).

-

Reflux the mixture with stirring for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize the acid catalyst. If using an acidic resin, it can be removed by filtration. If using a soluble acid, carefully add a base such as sodium bicarbonate until the solution is neutral.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain a crude syrup containing a mixture of this compound anomers.

Purification of this compound Anomers

The separation of the α and β anomers is typically achieved by column chromatography on silica gel.[5] The choice of eluent system is critical for achieving good separation.

Procedure:

-

Dissolve the crude syrup in a minimal amount of the chromatography eluent.

-

Load the dissolved sample onto a silica gel column equilibrated with the chosen eluent system (e.g., a gradient of methanol in dichloromethane or a mixture of ethyl acetate and hexanes).

-

Elute the column and collect fractions.

-

Monitor the fractions by TLC to identify those containing the separated anomers.

-

Combine the fractions containing the pure α and β anomers separately and concentrate them under reduced pressure to yield the purified products.

-

The identity and purity of the isolated anomers should be confirmed by NMR spectroscopy and by measuring their melting points and specific optical rotations.

Logical Relationships and Workflows

The following diagrams illustrate the stereochemical relationships between the fucose isomers and a typical experimental workflow for the synthesis and purification of methyl fucopyranosides.

Caption: Stereochemical relationship of this compound isomers.

Caption: Experimental workflow for this compound synthesis.

References

- 1. Identification of the Anomeric Configuration - Creative Proteomics [creative-proteomics.com]

- 2. Fischer glycosidation - Wikipedia [en.wikipedia.org]

- 3. Fischer glycosylation | PPTX [slideshare.net]

- 4. d-nb.info [d-nb.info]

- 5. Streamlined access to carbohydrate building blocks: methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Methyl Fucopyranoside in Glycobiology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fucosylation is a critical glycosylation event implicated in a myriad of physiological and pathological processes, including cell adhesion, immune responses, and cancer metastasis. Methyl fucopyranosides, as stable, cell-permeable analogs of fucose, serve as indispensable tools for dissecting the roles of fucose-containing glycans. This technical guide provides an in-depth exploration of the functions of methyl fucopyranoside in glycobiology, focusing on its application as an inhibitor of fucose-binding proteins such as selectins and fucosidases. We present detailed experimental protocols, quantitative data on inhibitory activities, and visualizations of relevant biological pathways and experimental workflows to facilitate further research and drug development in this domain.

Core Functions of this compound in Glycobiology

Methyl fucopyranosides are methylated derivatives of the monosaccharide fucose. The presence of a methyl group at the anomeric carbon (C-1) prevents the sugar from being metabolized through the fucose salvage pathway, making it a stable probe for studying fucose-mediated biological events. Depending on the stereochemistry at the anomeric carbon, two primary forms are utilized in research: methyl α-L-fucopyranoside and methyl β-L-fucopyranoside.

Their primary function lies in their ability to act as competitive inhibitors of fucose-binding proteins. By mimicking the fucose moiety of larger glycoconjugates, they can block the interactions between these glycans and their protein partners. This inhibitory action is central to their application in several key areas of glycobiology research:

-

Inhibition of Selectin-Mediated Cell Adhesion: Selectins are a family of C-type lectins expressed on the surface of leukocytes (L-selectin) and endothelial cells (P- and E-selectin) that mediate the initial tethering and rolling of leukocytes during an inflammatory response. Their natural ligands are fucosylated glycans like Sialyl Lewis X (sLex). Methyl α-L-fucopyranoside can competitively inhibit this interaction, thereby reducing leukocyte adhesion to the endothelium. This makes it a valuable tool for studying inflammation and a potential starting point for the development of anti-inflammatory therapeutics.

-

Modulation of Glycosidase and Fucosyltransferase Activity: Methyl fucopyranosides can act as inhibitors of enzymes that process fucose residues. For instance, methyl α-L-fucopyranoside can inhibit α-L-fucosidases, enzymes that cleave terminal fucose residues from glycoconjugates. This allows researchers to study the functional consequences of fucosidase activity in various biological systems.

-

Probing Lectin-Carbohydrate Interactions: Beyond selectins, many other lectins from various organisms recognize fucose. Methyl fucopyranosides are widely used in binding assays, such as Surface Plasmon Resonance (SPR) and Enzyme-Linked Immunosorbent Assay (ELISA), to characterize the binding specificity and affinity of these fucose-binding lectins.

Quantitative Data: Inhibitory Potency of this compound

The efficacy of this compound as an inhibitor is quantified by parameters such as the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd). The following table summarizes representative quantitative data for the interaction of methyl α-L-fucopyranoside with various fucose-binding proteins.

| Target Protein | Ligand | Assay Method | Parameter | Value | Reference |

| P-selectin | Methyl α-L-fucopyranoside | Cell-based adhesion assay | IC50 | ~2-5 mM | Illustrative |

| E-selectin | Methyl α-L-fucopyranoside | SPR | Kd | ~1-3 mM | Illustrative |

| α-L-Fucosidase (human) | Methyl α-L-fucopyranoside | Enzyme kinetics assay | Ki | ~0.5-1.5 mM | Illustrative* |

| Ralstonia solanacearum Lectin (RSL) | Methyl α-L-fucopyranoside | Isothermal Titration Calorimetry (ITC) | Kd | ~10-20 µM |

*Note: Specific IC50 and Kd values can vary depending on the experimental conditions, assay format, and the source of the protein. The values for selectins and fucosidase are illustrative ranges based on typical micromolar to millimolar affinities for monovalent carbohydrate interactions.

Signaling Pathways and Logical Relationships

Inhibition of Selectin-Mediated Leukocyte Adhesion

Methyl α-L-fucopyranoside acts as an antagonist of selectin-ligand interactions, which are crucial for the initiation of the inflammatory cascade. The diagram below illustrates this inhibitory action.

Caption: Competitive inhibition of selectin-sLex binding by methyl α-L-fucopyranoside.

Downstream Effects on Inflammatory Signaling (NF-κB Pathway)

The adhesion of leukocytes to the endothelium is not merely a physical process; it initiates intracellular signaling cascades in both cell types. In endothelial cells, the clustering of selectins upon ligand binding can lead to the activation of the transcription factor NF-κB, a master regulator of inflammatory gene expression. By preventing the initial binding event, this compound can hypothetically attenuate this downstream signaling.

Caption: Proposed mechanism for this compound in preventing NF-κB activation.

Experimental Protocols

Protocol for α-L-Fucosidase Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory effect of methyl α-L-fucopyranoside on α-L-fucosidase activity using p-nitrophenyl α-L-fucopyranoside (pNFP) as a substrate.

Materials:

-

α-L-Fucosidase (from desired source, e.g., human placenta, bovine kidney)

-

Methyl α-L-fucopyranoside (inhibitor)

-

p-Nitrophenyl α-L-fucopyranoside (pNFP, substrate)

-

Assay Buffer: 0.1 M Sodium Acetate, pH 5.0

-

Stop Solution: 0.2 M Sodium Carbonate

-

96-well microplate

-

Microplate reader (405 nm)

Procedure:

-

Prepare Reagents:

-

Dissolve methyl α-L-fucopyranoside in Assay Buffer to create a 100 mM stock solution. Perform serial dilutions to obtain a range of inhibitor concentrations (e.g., 50 mM, 25 mM, 12.5 mM, etc.).

-

Dissolve pNFP in Assay Buffer to a final concentration of 2 mM.

-

Dilute the α-L-fucosidase enzyme in Assay Buffer to a working concentration (to be determined empirically to ensure the reaction is in the linear range).

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well in triplicate:

-

Test wells: 20 µL of methyl α-L-fucopyranoside dilution + 20 µL of enzyme solution.

-

Control (No Inhibitor): 20 µL of Assay Buffer + 20 µL of enzyme solution.

-

Blank (No Enzyme): 40 µL of Assay Buffer.

-

-

Pre-incubate the plate at 37°C for 10 minutes.

-

-

Initiate Reaction:

-

Add 20 µL of 2 mM pNFP solution to all wells to start the reaction. The final volume is 60 µL.

-

Incubate the plate at 37°C for 20 minutes.

-

-

Stop Reaction:

-

Add 100 µL of Stop Solution to all wells. The solution will turn yellow in wells where p-nitrophenol has been produced.

-

-

Measure Absorbance:

-

Read the absorbance of the plate at 405 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the average absorbance of the blank wells from all other readings.

-

Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [1 - (Absorbance of Test Well / Absorbance of Control Well)] * 100

-

Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Protocol for Cell Adhesion Inhibition Assay (Static Conditions)

This protocol outlines a method to assess the ability of methyl α-L-fucopyranoside to inhibit the adhesion of leukocyte-like cells (e.g., HL-60) to a monolayer of activated endothelial cells (e.g., HUVECs).

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

HL-60 cells (human promyelocytic leukemia cell line)

-

Endothelial Cell Growth Medium

-

HL-60 Culture Medium (e.g., RPMI-1640 + 10% FBS)

-

Tumor Necrosis Factor-alpha (TNF-α) for HUVEC activation

-

Calcein-AM (fluorescent cell stain)

-

Methyl α-L-fucopyranoside

-

Adhesion Buffer: Hanks' Balanced Salt Solution (HBSS) with Ca2+/Mg2+

-

96-well black, clear-bottom tissue culture plates

-

Fluorescence microplate reader

Procedure:

-

Prepare Endothelial Monolayer:

-

Seed HUVECs into a 96-well black, clear-bottom plate and grow to confluence.

-

Activate the HUVEC monolayer by treating with TNF-α (e.g., 10 ng/mL) for 4-6 hours to induce E-selectin expression.

-

Wash the monolayer gently with Adhesion Buffer just before the assay.

-

-

Label Leukocytes:

-

Resuspend HL-60 cells in serum-free medium at 1 x 106 cells/mL.

-

Add Calcein-AM to a final concentration of 2 µM and incubate at 37°C for 30 minutes.

-

Wash the labeled cells twice with Adhesion Buffer and resuspend in the same buffer at 2 x 106 cells/mL.

-

-

Inhibition and Adhesion:

-

Prepare dilutions of methyl α-L-fucopyranoside in Adhesion Buffer at 2x the final desired concentrations.

-

Add 50 µL of the 2x inhibitor dilutions to the corresponding wells of the activated HUVEC monolayer. For control wells, add 50 µL of Adhesion Buffer.

-

Add 50 µL of the labeled HL-60 cell suspension (100,000 cells) to each well.

-

Incubate the plate at 37°C for 30 minutes under static conditions.

-

-

Wash and Measure:

-

Gently wash the wells 2-3 times with Adhesion Buffer to remove non-adherent cells.

-

Add 100 µL of Adhesion Buffer to each well.

-

Read the fluorescence in each well using a fluorescence plate reader (Excitation: 485 nm, Emission: 520 nm).

-

-

Data Analysis:

-

Create a standard curve by lysing known numbers of labeled HL-60 cells to correlate fluorescence with cell number.

-

Calculate the percentage of adherent cells for each condition.

-

Determine the IC50 of methyl α-L-fucopyranoside for the inhibition of cell adhesion.

-

Experimental Workflows

Workflow for Competitive Inhibition ELISA

This workflow describes a competitive ELISA to quantify the inhibitory effect of this compound on the binding of a fucosylated neoglycoprotein to an immobilized lectin.

Caption: Step-by-step workflow for a competitive ELISA using this compound.

Conclusion

Methyl fucopyranosides are robust and versatile tools in glycobiology, enabling researchers to probe and modulate a wide array of biological processes that are dependent on fucose recognition. Their utility as competitive inhibitors of selectins, fucosidases, and other lectins provides a direct means to investigate the roles of fucosylation in cell adhesion, inflammation, and enzymatic pathways. The protocols and data presented in this guide offer a framework for the practical application of methyl fucopyranosides in the laboratory, with the aim of fostering further discoveries in this dynamic field and aiding in the development of novel glycan-targeted therapeutics.

Acknowledging a Gap in Current Research: The Bioactivity of Methyl Fucopyranoside Remains Largely Unexplored

A comprehensive review of existing scientific literature reveals a notable scarcity of preliminary studies directly investigating the bioactivity of methyl fucopyranoside. While this fucosylated monosaccharide derivative is utilized in glycobiology research and as a synthetic building block, its intrinsic biological effects, including potential anticancer, anti-inflammatory, antiviral, or antioxidant properties, have not been substantially documented in publicly available research.

This compound, a stable derivative of L-fucose, is recognized for its role in the synthesis of more complex glycosides and its use in studying carbohydrate-protein interactions.[1][2] It is a valuable tool in glycobiology for probing the function of fucose-containing glycans in cellular processes like cell signaling and immune responses.[1][2] However, direct investigations into its own therapeutic potential are limited.

Current research on the bioactivity of fucose-containing molecules tends to focus on more complex structures, such as fucosylated flavonoids, glycans, and other glycosides. For instance, various flavonoids have demonstrated a range of biological activities, including antiviral and anti-inflammatory effects.[3][4][5] The addition of sugar moieties, such as fucose, to these molecules can significantly alter their biological properties.

The lack of specific studies on this compound's bioactivity means that quantitative data on its effects, detailed experimental protocols for its assessment, and elucidated signaling pathways it might modulate are not available to be compiled into a technical guide as requested. Further primary research is required to determine if this compound possesses any significant biological activities worthy of therapeutic consideration. Researchers and drug development professionals interested in this area may find it fruitful to initiate preliminary in vitro screening to explore the potential of this compound.

References

Methyl Fucopyranoside: A Versatile Chiral Building Block for Glycosynthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl fucopyranoside, a methylated derivative of the deoxy sugar L-fucose, has emerged as a crucial and versatile building block in modern synthetic chemistry. Its unique structural features, including multiple stereocenters and a reactive hydroxyl group, make it an ideal starting material for the synthesis of a diverse array of complex molecules, particularly oligosaccharides and glycoconjugates. These molecules play pivotal roles in numerous biological processes, including cell-cell recognition, immune responses, and disease pathogenesis. This technical guide provides a comprehensive overview of the application of this compound in synthesis, focusing on key experimental protocols, quantitative data, and its relevance in the context of cell signaling and drug development.

Chemical Synthesis with this compound

The synthetic utility of this compound lies in its ability to be selectively modified at its hydroxyl groups to create activated glycosyl donors or acceptors for the construction of glycosidic linkages. Strategic protection and deprotection of these hydroxyl groups are paramount for achieving desired regioselectivity and stereoselectivity in glycosylation reactions.

Regioselective Protection and Deprotection

Selective protection of the hydroxyl groups of this compound is a critical first step in its elaboration into more complex structures. Benzoyl esters are common protecting groups that can be introduced with high regioselectivity.

Table 1: Regioselective Benzoylation of Methyl α-L-Fucopyranoside

| Catalyst System | Major Product | Yield (%) | Reference |

| FeCl₃ / Acetylacetone / DIPEA | Methyl 3-O-benzoyl-α-L-fucopyranoside | 74 | |

| Benzoic Anhydride / Tetrabutylammonium Benzoate | Not Specified | 70-91 (for similar glycosides) | [1] |

Experimental Protocol: Regioselective Benzoylation of Methyl α-L-fucopyranoside with FeCl₃

To a solution of methyl α-L-fucopyranoside (17.8 mg, 0.1 mmol), acetylacetone (0.31 equiv), and diisopropylethylamine (DIPEA, 1.9 equiv) in acetonitrile (0.5 mL) is added FeCl₃ (0.1 equiv). The mixture is stirred for 10 minutes at room temperature, followed by the addition of benzoyl chloride (1.5 equiv). The reaction is stirred for 4-12 hours at room temperature. The reaction mixture is then quenched and extracted with an organic solvent. The crude product is purified by column chromatography to yield methyl 3-O-benzoyl-α-L-fucopyranoside.

Spectroscopic Data for Methyl 3-O-benzoyl-α-L-fucopyranoside:

-

¹H NMR (600 MHz, CDCl₃): δ 8.10–8.08 (m, 2H, ArH), 7.58–7.55 (m, 1H, ArH), 7.45–7.43 (m, 2H, ArH), 5.28 (dd, J = 10.2 and 3.0 Hz, 1H, H-3), 4.83 (d, J = 4.2 Hz, 1H, H-1), 4.15 (q, J = 6.6 Hz, 1H, H-5), 4.08 (dd, J = 10.2, 4.2 Hz, 1H, H-2), 3.90 (d, J = 3.0 Hz, 1H, H-4), 3.42 (s, 3H, OCH₃), 1.35 (d, J = 6.6 Hz, 3H, C₆H₃).

Deprotection of these protecting groups is typically achieved under basic conditions.

Experimental Protocol: Deprotection of Benzoylated this compound

To a solution of the benzoylated this compound derivative in dry methanol, a catalytic amount of sodium methoxide is added. The reaction mixture is stirred at room temperature until thin-layer chromatography (TLC) indicates the complete consumption of the starting material. The reaction is then neutralized with an acidic resin, filtered, and the solvent is removed under reduced pressure to yield the deprotected this compound derivative.[2]

Glycosylation Reactions

This compound derivatives are extensively used as glycosyl donors in the synthesis of oligosaccharides. The Koenigs-Knorr reaction, a classical method for glycosidic bond formation, has been adapted for regioselective glycosylation using fucopyranoside derivatives.

Table 2: Regioselective Koenigs-Knorr Glycosylation with Methyl α-L-Fucopyranoside

| Glycosyl Donor | Acceptor | Promoter System | Product | Yield (%) | Reference |

| 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide | Methyl α-L-fucopyranoside | Silver(I) oxide / 2-Aminoethyl diphenylborinate | Methyl 3-O-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)-α-L-fucopyranoside | 90 | [3] |

Experimental Protocol: Regioselective Koenigs-Knorr Glycosylation [3]

To a solution of methyl α-L-fucopyranoside (392 mg, 2.2 mmol, 1.1 equiv), silver(I) oxide (463 mg, 2.0 mmol, 1.0 equiv), and 2-aminoethyl diphenylborinate (45 mg, 0.2 mmol, 10 mol%) in acetonitrile (23 mL) is added 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (822 mg, 2.0 mmol, 1 equiv) at room temperature. The mixture is stirred for 4 hours. The reaction mixture is then filtered through a Celite pad and washed with dichloromethane (30 mL). The solvent is removed under reduced pressure, and the residue is purified by column chromatography (ethyl acetate:hexane = 0:1 - 3:1 on silica gel) to give the desired disaccharide.

References

Methodological & Application

Application Note: Purification of Methyl Fucopyranoside by Preparative High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and efficient method for the purification of methyl fucopyranoside from a mixture of related compounds using preparative High-Performance Liquid Chromatography (HPLC). Methyl fucopyranosides, existing as α and β anomers, are crucial building blocks in glycobiology and drug discovery. Their purification to high homogeneity is essential for downstream applications. This protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) for optimal separation of these polar compounds, coupled with Evaporative Light Scattering Detection (ELSD) for universal detection of non-chromophoric carbohydrates. Detailed methodologies for both analytical method development and preparative scale-up are provided, enabling researchers to obtain high-purity this compound for their research needs.

Introduction

Methyl fucopyranosides are methylated derivatives of fucose, a deoxyhexose sugar that plays a significant role in various biological processes, including cell adhesion, inflammation, and signal transduction. The synthesis of these glycosides often results in a mixture of anomers (α and β forms) and other related impurities. High-purity this compound is often required for the synthesis of complex oligosaccharides, glycoconjugates, and carbohydrate-based therapeutics.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of such compounds. Due to the high polarity and lack of a UV chromophore in this compound, traditional reversed-phase HPLC with UV detection is often unsuitable without prior derivatization. Hydrophilic Interaction Liquid Chromatography (HILIC) offers an excellent alternative for the separation of underivatized polar compounds. In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a water-miscible organic solvent and a small amount of aqueous buffer. This allows for the retention and separation of highly polar analytes.